3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-chloro-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring and pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution pattern.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine: Contains a pyrazole ring with methyl groups instead of chlorine.
Uniqueness
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing specialized applications in various fields .
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |
InChI Key |
BUNHIQMCHBHYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
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